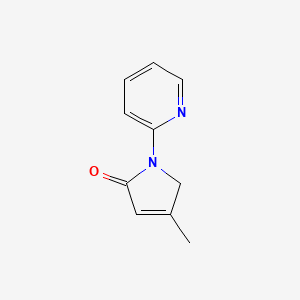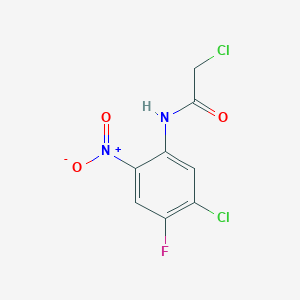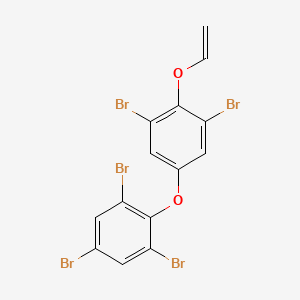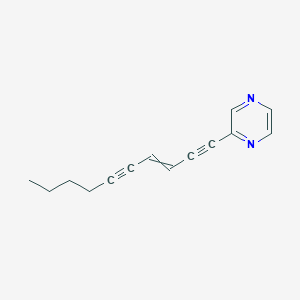![molecular formula C24H18O2 B14224113 Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- CAS No. 823226-90-0](/img/structure/B14224113.png)
Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-: is an organic compound with the molecular formula C24H18O2 It is characterized by the presence of two methoxyphenyl groups attached to a benzene ring via ethynyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- are not well-documented, the Sonogashira coupling reaction remains a standard approach in the synthesis of similar compounds. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where an electrophile attacks the benzene ring, forming a sigma complex.
Cyclization Reactions: The compound can participate in cyclization reactions, forming new ring structures through the interaction of its ethynyl groups with electrophiles.
Vergleich Mit ähnlichen Verbindungen
1,2-bis[(4-methoxyphenyl)ethynyl]benzene: This compound has similar structural features but with methoxy groups in the para position.
1,4-bis[(2-methoxyphenyl)ethynyl]benzene: Another similar compound with ethynyl linkages at different positions on the benzene ring.
Uniqueness: Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- is unique due to the specific positioning of its methoxyphenyl groups and ethynyl linkages. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
823226-90-0 |
|---|---|
Molekularformel |
C24H18O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1,2-bis[2-(2-methoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C24H18O2/c1-25-23-13-7-5-11-21(23)17-15-19-9-3-4-10-20(19)16-18-22-12-6-8-14-24(22)26-2/h3-14H,1-2H3 |
InChI-Schlüssel |
UPKOWKBDKQMHBY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C#CC2=CC=CC=C2C#CC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
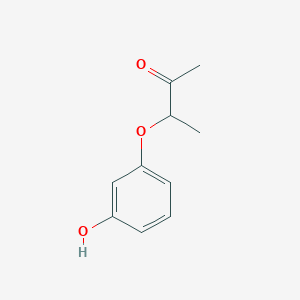
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)
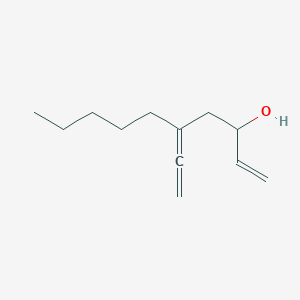

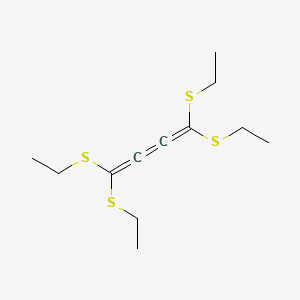

![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)
![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)
![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)
